molecular formula C21H27ClN2O3 B2986202 N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797888-53-9

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Cat. No.: B2986202
CAS No.: 1797888-53-9
M. Wt: 390.91
InChI Key: NCPBOTSFMJFCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a methoxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chlorinated phenyl group: This step involves the reaction of the intermediate with 3-chloro-4-methylaniline.

    Attachment of the methoxyadamantane moiety: This is done through a nucleophilic substitution reaction, where the adamantane derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Possible use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-methylphenyl)-N2-(adamantan-2-yl)oxalamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N1-(4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide: Lacks the chlorine atom, potentially altering its chemical behavior and applications.

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is unique due to the presence of both the chlorinated phenyl group and the methoxyadamantane moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3/c1-12-3-4-17(10-18(12)22)24-20(26)19(25)23-11-21(27-2)15-6-13-5-14(8-15)9-16(21)7-13/h3-4,10,13-16H,5-9,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPBOTSFMJFCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.